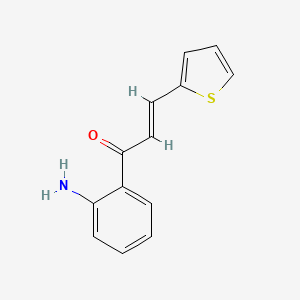

(2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H,14H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWOGFAJTPHZCA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 2-aminobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Structural Insights

The structure consists of a thiophene ring and an aminophenyl group, which contribute to its chemical reactivity and biological activity. The presence of these functional groups allows for various interactions within biological systems, making it a valuable scaffold for drug development .

Chemistry

In synthetic chemistry, (2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a critical building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of derivatives with enhanced properties.

Anticancer Properties

Research has indicated that chalcone derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have been shown to inhibit microtubule polymerization at the colchicine site on tubulin, leading to potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds range from 0.78 to 18 nM in different assays .

Antimicrobial and Anti-inflammatory Effects

Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains and exhibits anti-inflammatory effects by modulating key signaling pathways involved in inflammation .

Medical Applications

The compound is being explored for its potential therapeutic applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for treating conditions such as cancer and inflammatory diseases .

Industrial Uses

In industry, This compound is utilized in the development of dyes and pigments due to its stable color properties and chemical reactivity.

Table 1: Comparison of Biological Activities of Chalcone Derivatives

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| Compound A | 0.78 | Antiproliferative |

| Compound B | 12 | Antimicrobial |

| Compound C | 18 | Anti-inflammatory |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Quinones | KMnO4, CrO3 |

| Reduction | Alcohols or Amines | NaBH4, LiAlH4 |

| Substitution | Various Substituted Derivatives | Halogens, Nucleophiles |

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer efficacy of This compound derivatives against human cancer cell lines. The results showed that specific substitutions on the thiophene ring significantly enhanced antiproliferative activity compared to standard treatments like combretastatin A4 .

Case Study 2: Mechanism of Action in Inflammation

Another research focused on the anti-inflammatory properties of this compound, revealing that it inhibits key enzymes involved in inflammatory pathways. The study provided insights into how structural modifications could optimize its therapeutic potential against chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Electronic Features

The biological and physicochemical properties of chalcones are heavily influenced by substituents on Rings A and B. Key structural comparisons include:

Table 1: Structural and Electronic Comparison

- Substituent Effects: Amino Group Position: The 2-amino group on Ring A may reduce antioxidant activity compared to hydroxylated analogs (e.g., 3,4-dihydroxy substitution in Ring B), as hydroxyl groups directly participate in radical scavenging . Thiophene vs.

Structure-Activity Relationship (SAR)

- Electronegativity and IC50: Non-piperazine chalcones with electron-withdrawing groups (e.g., bromine, fluorine) on Ring B exhibit lower IC50 values (higher potency) in enzyme inhibition assays. For example, a bromo-fluoro substitution yields IC50 = 4.7 µM, while methoxy groups increase IC50 to >70 µM . The thiophene’s lower electronegativity may place the target compound in a higher IC50 range.

- Hydrogen Bonding: The amino group in Ring A could facilitate hydrogen bonding with biological targets, compensating for thiophene’s electronic limitations .

Biological Activity

Overview

(2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NOS. The compound features a propenone moiety linked to an aminophenyl group and a thiophene ring. Its structural characteristics contribute to its biological activity, particularly through the presence of the α,β-unsaturated carbonyl group which is reactive in various biological contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells. It interacts with microtubules, disrupting their polymerization and leading to cell cycle arrest at the G2/M phase. This effect has been documented in studies involving human gastric and colorectal cancer cells .

- Antimicrobial Properties : Research indicates that chalcone derivatives exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Research Findings

A review of recent literature highlights several key studies that elucidate the biological activities of this compound:

Case Study 1: Anticancer Activity

In a study published in PubMed, this compound was found to inhibit tubulin polymerization effectively. This led to cell cycle arrest in human gastric cancer cells, demonstrating its potential as a microtubule-destabilizing agent .

Case Study 2: Antimicrobial Efficacy

A separate investigation highlighted the compound's antibacterial properties against various pathogens. The results indicated that it could serve as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can purity be optimized during synthesis?

The compound is typically synthesized via Aldol condensation, leveraging the reactivity of the α,β-unsaturated ketone (enone) system. Key steps include:

- Reaction setup : Use of a base (e.g., NaOH or KOH) to deprotonate the active methylene group, followed by nucleophilic attack on the carbonyl group of the thiophene-derived aldehyde.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents like ethanol or methanol) are critical for isolating the (2E)-isomer from potential (2Z)-byproducts .

- Characterization : Confirm stereochemistry and purity via -NMR (check coupling constants for trans-configuration, ) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying the enone geometry, aromatic substituents, and amine functionality. For example, the trans-olefinic protons exhibit characteristic coupling constants () .

- Mass Spectrometry (MS) : HRMS confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART systems) provides unambiguous structural confirmation, particularly for resolving stereochemical ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry and pharmacology?

The compound’s enone-amine-thiophene scaffold is explored for:

- Antimicrobial activity : Modulating bacterial membrane permeability via thiophene interactions.

- Anticancer potential : Targeting kinase pathways or inducing apoptosis through redox cycling of the enone system .

- Lead optimization : Structural modifications (e.g., halogenation or methoxy substitutions) enhance bioavailability and target specificity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome and yield in the synthesis of this compound?

- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions like over-oxidation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states, improving enone selectivity.

- Catalysts : Lewis acids (e.g., BF-EtO) can enhance regioselectivity in Aldol reactions.

- Yield optimization : Monitoring reaction progress via TLC and quenching intermediates at optimal timepoints minimizes byproduct formation .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this enone system?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the enone’s β-carbon is electrophilic, making it reactive toward nucleophilic agents.

- AIM (Atoms in Molecules) Theory : Maps electron density to identify critical bonding interactions, such as hydrogen bonding between the amine and carbonyl groups .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, aiding in solubility predictions .

Q. How can discrepancies in biological activity data between similar (2E)-configured enones be systematically addressed?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to identify pharmacophores.

- Bioassay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., incubation time, dose ranges) across studies.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile conflicting data, accounting for variables like purity (>95% by HPLC) or solvent effects .

Q. What strategies are recommended for resolving contradictions in reported crystallographic data for derivatives of this compound?

- Re-synthesis and validation : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts.

- Advanced diffraction techniques : Use synchrotron X-ray sources for high-resolution data collection, reducing errors in bond-length measurements.

- Database cross-referencing : Compare with entries in the Cambridge Structural Database (CSD) to identify outliers in unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.